molecular formula C14H7F4N B14089619 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B14089619
M. Wt: 265.20 g/mol
InChI Key: IYBGONYPHFNXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core substituted with a fluoro group at the 6-position and a trifluoromethyl group at the 4’-position

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions to form more complex biphenyl structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated biphenyl derivatives, while oxidation or reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of fluoro and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct chemical properties, such as increased stability and hydrophobicity, making it valuable for various applications .

Properties

Molecular Formula

C14H7F4N

Molecular Weight

265.20 g/mol

IUPAC Name

3-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H7F4N/c15-12-3-1-2-10(8-19)13(12)9-4-6-11(7-5-9)14(16,17)18/h1-7H

InChI Key

IYBGONYPHFNXSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.